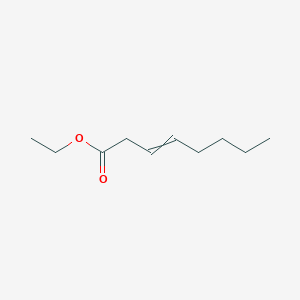
5,6-Dimethyloct-7-yne-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyloct-7-yne-2,3-diol, also known as DYOD or DYDD, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 7-octyn-1-ol and has a unique structure that makes it suitable for different types of research.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyloct-7-yne-2,3-diol has several potential applications in scientific research. It has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. Inhibition of PTPs can lead to the activation of various signaling pathways, which can be useful in the treatment of cancer and other diseases.
5,6-Dimethyloct-7-yne-2,3-diol can also be used as a building block for the synthesis of other compounds. For example, it can be used to synthesize 5,6-dimethyl-2-(2-nitrophenyl)oct-7-yne-2,3-diol, which has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a target for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyloct-7-yne-2,3-diol involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, thereby regulating cellular signaling pathways. Inhibition of PTPs by 5,6-Dimethyloct-7-yne-2,3-diol leads to the activation of various signaling pathways, which can have therapeutic effects.
Biochemische Und Physiologische Effekte
5,6-Dimethyloct-7-yne-2,3-diol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer and leukemia cells. 5,6-Dimethyloct-7-yne-2,3-diol has also been found to enhance the insulin signaling pathway, which can be useful in the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-Dimethyloct-7-yne-2,3-diol in lab experiments is its unique structure, which makes it suitable for various types of research. 5,6-Dimethyloct-7-yne-2,3-diol is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 5,6-Dimethyloct-7-yne-2,3-diol is its potential toxicity, which can be a concern in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dimethyloct-7-yne-2,3-diol. One area of interest is the development of 5,6-Dimethyloct-7-yne-2,3-diol-based inhibitors for specific PTPs, which can have therapeutic applications. Another area of interest is the synthesis of 5,6-Dimethyloct-7-yne-2,3-diol derivatives with improved properties, such as increased potency or decreased toxicity. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethyloct-7-yne-2,3-diol and its potential applications in various fields.
Conclusion
In conclusion, 5,6-Dimethyloct-7-yne-2,3-diol is a chemical compound with unique properties that make it suitable for various types of research. Its potential applications in the treatment of cancer, diabetes, and obesity make it an important area of research. Further studies are needed to fully understand the mechanism of action of 5,6-Dimethyloct-7-yne-2,3-diol and its potential applications in various fields.
Synthesemethoden
The synthesis of 5,6-Dimethyloct-7-yne-2,3-diol involves a multi-step process starting from 7-octyn-1-ol. The first step involves the conversion of 7-octyn-1-ol to its corresponding aldehyde using Jones reagent. The aldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to obtain the desired product, 5,6-Dimethyloct-7-yne-2,3-diol. The purity of 5,6-Dimethyloct-7-yne-2,3-diol can be enhanced by recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
1321-87-5 |
|---|---|
Produktname |
5,6-Dimethyloct-7-yne-2,3-diol |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
5,6-dimethyloct-7-yne-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7(2)8(3)6-10(12)9(4)11/h1,7-12H,6H2,2-4H3 |
InChI-Schlüssel |
PJPLCJSIRCGAPJ-UHFFFAOYSA-N |
SMILES |
CC(CC(C(C)O)O)C(C)C#C |
Kanonische SMILES |
CC(CC(C(C)O)O)C(C)C#C |
Synonyme |
Syrfynol 82 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)



![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)


![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
